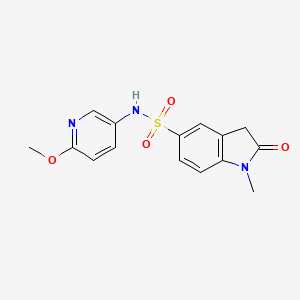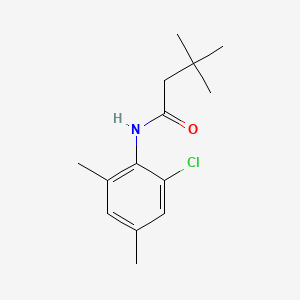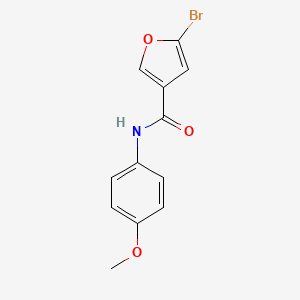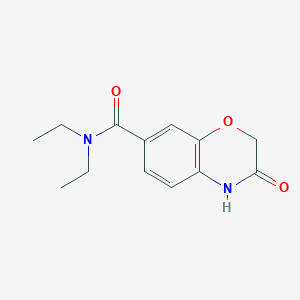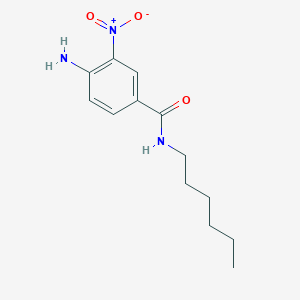![molecular formula C13H21N3O4S B7471565 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol, also known as PPS-101, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol acts as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and suppression of inflammation. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is its high potency and selectivity towards its target enzymes and signaling pathways. However, its limitations include its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol, including the optimization of its chemical structure to improve its pharmacokinetic properties, the identification of its potential targets in other diseases, and the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and several future directions for its research and development have been identified. Further research is needed to fully understand its potential and to develop it into a clinically viable drug.
Synthesemethoden
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is synthesized through a multistep process that involves the reaction of 2-bromoethylamine hydrobromide with 2-[(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethanol. The reaction is carried out in the presence of a base and a solvent, followed by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
2-[2-[(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c17-8-10-20-9-5-14-13-4-3-12(11-15-13)21(18,19)16-6-1-2-7-16/h3-4,11,17H,1-2,5-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURDYSLWNZMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

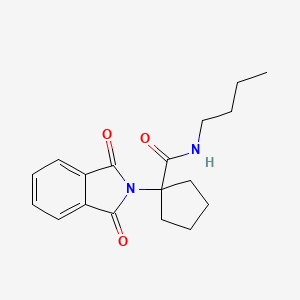
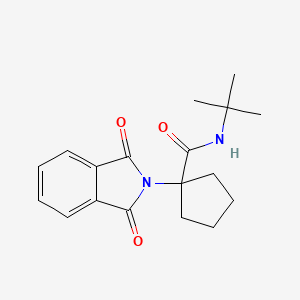
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
